molecular formula C16H15ClO5S B12288245 (alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster

(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster

Cat. No.: B12288245
M. Wt: 354.8 g/mol
InChI Key: RVZMVTHXEFCZJI-UHFFFAOYSA-N
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Description

(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and an ethyl ester group attached to a benzeneacetic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster typically involves multiple steps, including the introduction of the chloro and phenylsulfonyl groups. One common method involves the reaction of benzeneacetic acid with thionyl chloride to introduce the chloro group, followed by the reaction with phenylsulfonyl chloride to attach the phenylsulfonyl group. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenylthiol derivatives, and various substituted benzeneacetic acid esters .

Scientific Research Applications

(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidMethylEster
  • 2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidPropylEster
  • 2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidButylEster

Uniqueness

(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl ester group, in particular, influences its solubility and interaction with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClO5S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C16H15ClO5S/c1-2-21-16(18)15(13-10-6-7-11-14(13)17)22-23(19,20)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

RVZMVTHXEFCZJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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